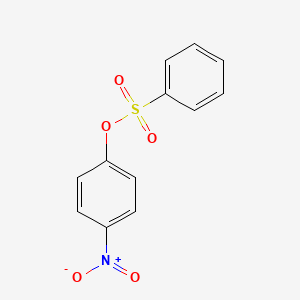

p-Nitrophenyl benzenesulfonate

Description

Significance in Mechanistic Organic Chemistry Studies

The significance of p-nitrophenyl benzenesulfonate (B1194179) in mechanistic organic chemistry lies in its carefully balanced structure, which facilitates the study of fundamental reaction principles. The key to its utility is the p-nitrophenoxide anion, an exceptionally good leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting negative charge through resonance. This feature allows reactions to proceed at easily measurable rates under a variety of conditions.

Researchers utilize this compound to probe the intricacies of nucleophilic substitution at a sulfur center. Studies on the hydrolysis of p-nitrophenyl benzenesulfonate have been instrumental in elucidating reaction mechanisms. For instance, investigations using ¹⁸O-tracer techniques have shown that both acid- and alkaline-catalyzed hydrolysis proceed with cleavage of the sulfur-oxygen (S–O) bond. oup.com This finding is crucial as it points towards a nucleophilic attack on the sulfur atom rather than on the carbon atom of the phenyl ring. oup.com The compound's reactivity serves as a benchmark for comparing the nucleophilicity of various reagents and understanding the electronic effects of substituents on reaction rates.

Role as a Model Substrate in Nucleophilic Substitution Reactions

This compound is a quintessential model substrate for studying nucleophilic substitution reactions, particularly those proceeding through an Sₙ2-type mechanism at the sulfur atom. In these reactions, a nucleophile attacks the electrophilic sulfur center, leading to the displacement of the p-nitrophenoxide leaving group.

Detailed kinetic studies have been performed on the aminolysis and alcoholysis of this compound and its derivatives. For example, the reactions with piperidine (B6355638) have been systematically investigated to understand the effect of substituents on the non-leaving benzenesulfonyl group. psu.edu The rate of these reactions can be conveniently monitored spectrophotometrically by following the appearance of the liberated p-nitrophenoxide ion. psu.edu

The compound's utility is further highlighted in comparative studies. When contrasted with its carboxylate analog, p-nitrophenyl benzoate (B1203000), the sulfonate ester shows different reactivity patterns, shedding light on the distinct nature of the sulfonyl versus carbonyl electrophilic centers. psu.edu For instance, the effect of changing the leaving group from 2,4-dinitrophenoxide to 4-nitrophenoxide has a much smaller impact on the reaction rates for sulfonate esters compared to benzoate esters, indicating differences in their transition state structures. psu.edu

Kinetic data from the piperidinolysis of X-substituted 4-nitrophenyl benzenesulfonates in a DMSO-water mixture provide quantitative insight into these structure-reactivity relationships.

| Substituent (X) | k₂ (M⁻¹s⁻¹) |

|---|---|

| 4-CH₃O | 1.13 |

| 4-CH₃ | 1.58 |

| H | 3.22 |

| 4-Cl | 5.88 |

| 3-Cl | 7.70 |

| 4-NO₂ | 27.5 |

The data clearly show that electron-withdrawing substituents on the benzenesulfonyl ring increase the reaction rate by making the sulfur atom more electrophilic, which is consistent with a mechanism where the nucleophilic attack is the rate-determining step.

Overview of Research Directions and Key Applications

Research involving this compound extends into several specialized areas of physical organic chemistry. A significant research direction is the study of medium or solvent effects on reaction rates and mechanisms. The solvolysis kinetics of related compounds have been analyzed in various binary alcoholic mixtures to understand how the thermodynamic properties of the solvent influence reactivity. rsc.org Studies have also been conducted in mixed solvent systems like DMSO-H₂O to dissect the contributions of ground-state and transition-state effects on nucleophilic substitution reactions. scholaris.ca

Another major area of investigation is the role of metal ion catalysis in nucleophilic displacement reactions. The reaction of this compound with alkali metal ethoxides has been a key model system. cdnsciencepub.comscispace.com These studies have revealed that the nature of the alkali metal cation (e.g., Li⁺, Na⁺, K⁺) can significantly influence the reaction rate, sometimes acting as a catalyst and other times as an inhibitor. cdnsciencepub.comscispace.com For example, in its reaction with ethoxides in ethanol (B145695), the observed rate constants increase in the order LiOEt < NaOEt < CsOEt < KOEt, demonstrating a complex relationship between the metal ion and the transition state. cdnsciencepub.com The addition of crown ethers, which sequester the metal ions, further confirms the catalytic role of these ions. cdnsciencepub.com

While primarily used in fundamental research, derivatives of the this compound scaffold have been explored in other contexts. For instance, related benzenesulfonate structures have been synthesized and evaluated as potential antagonists for G protein-coupled receptors in medicinal chemistry research. nih.gov However, the principal and enduring application of this compound itself remains as a benchmark substrate for elucidating the fundamental principles of chemical reactivity.

Structure

3D Structure

Properties

CAS No. |

3313-84-6 |

|---|---|

Molecular Formula |

C12H9NO5S |

Molecular Weight |

279.27 g/mol |

IUPAC Name |

(4-nitrophenyl) benzenesulfonate |

InChI |

InChI=1S/C12H9NO5S/c14-13(15)10-6-8-11(9-7-10)18-19(16,17)12-4-2-1-3-5-12/h1-9H |

InChI Key |

KAHNIMUVMKNJPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Utilization

General Synthetic Approaches for p-Nitrophenyl Benzenesulfonate (B1194179)

The synthesis of p-nitrophenyl benzenesulfonate is primarily achieved through well-established esterification protocols. These methods involve the reaction of a phenol (B47542) with a sulfonyl chloride, tailored with specific reagents and conditions to optimize yield and purity.

The most common method for synthesizing this compound is the esterification of p-nitrophenol with benzenesulfonyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of the phenol attacks the electrophilic sulfur atom of the sulfonyl chloride.

The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct and to facilitate the reaction. libretexts.org Pyridine (B92270) is a common choice, acting as both a solvent and a base. researchgate.netresearchgate.net Alternatively, a non-nucleophilic base like triethylamine (B128534) can be added to the reaction mixture in a solvent like pyridine. cdnsciencepub.com

Due to the relatively low nucleophilicity of phenols compared to alcohols, the reaction can be slow. libretexts.orgchemguide.co.uk To enhance the reaction rate, the phenol can first be converted to its more nucleophilic conjugate base, the phenoxide ion. libretexts.orgchemguide.co.uk This is achieved by treating the p-nitrophenol with a strong base such as sodium hydroxide (B78521). libretexts.org The resulting sodium p-nitrophenoxide then reacts more readily with the benzenesulfonyl chloride.

Recent advancements have explored the use of catalysts to improve efficiency. For instance, Titanium Dioxide (TiO₂) has been shown to be an effective, inexpensive, and reusable catalyst for the esterification of phenols with acid chlorides under solvent-free conditions at room temperature, offering high yields. niscpr.res.in

| Reactants | Base/Catalyst | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|

| p-Nitrophenol, Benzenesulfonyl chloride | Triethylamine | Pyridine | Not specified | 71% | cdnsciencepub.com |

| Phenol, Benzoyl chloride | None | Various (e.g., Dichloromethane, Acetonitrile) | 25°C | <50% | niscpr.res.in |

| Phenol, Benzoyl chloride | TiO₂ | Solvent-free | 25°C, 30 min | 92% | niscpr.res.in |

| Phenol, Tosyl chloride | Pyridine | Not specified | Not specified | Good to Excellent | researchgate.net |

| Phenol, Benzoyl chloride | Sodium Hydroxide (to form phenoxide) | Water/Dichloromethane | Shaking for ~15 min | Not specified (Solid product formed) | libretexts.orgchemguide.co.uk |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. oatext.com This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. oatext.comscirp.orgnih.gov

While a specific protocol for the microwave-assisted synthesis of this compound is not prominently detailed in the cited literature, the principles of MAOS can be applied to the esterification reaction. A typical procedure would involve mixing p-nitrophenol, benzenesulfonyl chloride, and a base (or placing them on a solid support) in a microwave-safe vessel and irradiating the mixture for a short period. oatext.comscirp.org For example, the synthesis of p-nitrophenol itself has been achieved in just one minute with an 89% yield using microwave irradiation. orientjchem.org The synthesis of other complex molecules, such as tetrahydropyrimidine (B8763341) derivatives and azo dyes, has also been successfully performed using microwave assistance, demonstrating the broad applicability of this technology. nih.govfoliamedica.bg This suggests that MAOS could provide a rapid, efficient, and environmentally friendly alternative for the synthesis of this compound. orientjchem.org

| Compound Type | Method | Reaction Time | Key Advantages | Source |

|---|---|---|---|---|

| Schiff Bases of Congo Red | Conventional (Glacial Acetic Acid) | Not specified | - | scirp.org |

| Schiff Bases of Congo Red | Microwave-Assisted | 15-20 minutes | Short reaction time, good yield | scirp.org |

| Unsymmetrical Azo Dyes | Microwave-Assisted | 3 minutes | Rapid, metal-catalyst-free, high yield | nih.gov |

| p-Nitrophenol | Microwave-Assisted | 1 minute | Rapid, high yield (89%), eco-friendly | orientjchem.org |

| Tetrahydropyrimidine derivatives | Microwave-Assisted | 22-24 minutes | Efficient synthesis | foliamedica.bg |

Derivatization Strategies and Intermediate Roles

Beyond its direct synthesis, this compound serves as a scaffold for creating analogues and as a key intermediate in the construction of more elaborate chemical structures.

Analogues of this compound are synthesized to modulate the compound's physical, chemical, and biological properties. This is typically achieved by varying the substituents on either the phenolic or the benzenesulfonyl portion of the molecule.

The synthesis follows the same fundamental esterification reaction, substituting the precursors. For instance, reacting 2,4-dinitrophenol (B41442) with p-toluenesulfonyl chloride yields 2,4-di-nitro-phenyl 4-methyl-benzenesulfonate. nih.gov Similarly, a range of substituted phenols and sulfonyl chlorides can be reacted to produce a library of analogues. researchgate.netnih.gov For example, reacting p-nitro-m-methylphenol with p-nitrobenzenesulfonyl chloride produces a dinitrosulfonate ester analogue. cdnsciencepub.com This strategy is widely used in medicinal chemistry to develop new therapeutic agents, such as novel tubulin inhibitors and isoniazid-hydrazone analogues with cytotoxic activities. nih.govacs.org

| Analogue Name | Phenol Precursor | Sulfonyl Chloride Precursor | Source |

|---|---|---|---|

| 2,4-di-nitro-phenyl 4-methyl-benzenesulfonate | 2,4-di-nitro-phenol | p-toluenesulfonyl chloride | nih.gov |

| p-nitro-m-methylphenyl p-nitrobenzenesulfonate | p-nitro-m-methylphenol | p-nitrobenzenesulfonyl chloride | cdnsciencepub.com |

| Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates | Substituted phenols | 4-(2-oxoimidazolidin-1-yl)benzenesulfonyl chloride | nih.gov |

| Isoniazid–hydrazone linked to fluorinated sulfonate esters | Substituted aromatic aldehydes (phenolic hydroxyl) | 4-(trifluoromethyl)benzenesulfonyl chloride | acs.org |

Aryl sulfonate esters, including this compound, are valuable intermediates in organic synthesis. researchgate.net Their utility stems from the sulfonate group being an excellent leaving group, which facilitates nucleophilic substitution reactions. Furthermore, the C-O bond of aryl sulfonates can be activated by transition metals, making them effective alternatives to aryl halides in cross-coupling reactions. researchgate.net

The nitro substituent on the phenyl ring further activates the system. Compounds like sodium 3-nitrobenzenesulfonate serve as key intermediates in the industrial synthesis of various chemicals, including pharmaceuticals, dyes, pigments, and optical brighteners. atamanchemicals.com For example, related sulfonate esters are used in the preparation of glycidic esters, which are themselves versatile intermediates for synthesizing biologically important trifunctionalized compounds. dtic.mil The benzenesulfonyl group can also be employed as a robust protecting group for phenols during multi-step syntheses, as it is stable under various harsh reaction conditions and can be removed when needed. researchgate.net

The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. huarenscience.com These principles can be applied to optimize the synthesis of this compound.

Key strategies include:

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and avoids the use of often toxic and volatile organic compounds. The use of a TiO₂ catalyst allows for the efficient, solvent-free esterification of phenols. niscpr.res.in Mechanochemical techniques, such as grinding reactants together, also represent a solvent-free approach. discoveryjournals.org

Use of Safer Solvents: When a solvent is necessary, green chemistry encourages the use of less hazardous options like water. The use of surfactants like sodium dodecyl benzene (B151609) sulfonate (SDBS) can enable reactions between organic compounds to occur in aqueous media. tandfonline.com

Catalysis: Using catalysts is preferable to stoichiometric reagents because they are used in smaller amounts and can often be recycled and reused, reducing waste. niscpr.res.inhuarenscience.com The development of catalysts based on earth-abundant and non-toxic metals is a key area of research. huarenscience.com

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and, consequently, energy consumption compared to conventional heating methods. nih.govorientjchem.org

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and economical.

Mechanistic Investigations of Reactivity and Reaction Pathways

Nucleophilic Substitution Reactions at Sulfuryl Centers

The reactivity of p-nitrophenyl benzenesulfonate (B1194179) is characterized by nucleophilic substitution reactions at the electron-deficient sulfur atom of the sulfonyl group. These reactions are of significant interest for understanding the fundamental principles of sulfuryl transfer chemistry. The mechanisms can vary depending on the nucleophile and reaction conditions, generally involving either a concerted (Sₙ2-type) pathway or a stepwise process through a pentacoordinate intermediate. whiterose.ac.ukmdpi.com

The hydrolysis of p-nitrophenyl benzenesulfonate has been mechanistically scrutinized under both acidic and alkaline conditions. Isotopic labeling studies, particularly using ¹⁸O, have been instrumental in elucidating the specific bond cleavage events that occur. oup.com

In the presence of acid, the hydrolysis of this compound proceeds through a bimolecular nucleophilic substitution (Sₙ2-type) mechanism. oup.com Investigations utilizing ¹⁸O-labeled water have confirmed that the reaction involves a nucleophilic attack by a water molecule directly on the sulfur atom of the sulfonate ester. This attack leads to the cleavage of the sulfur-oxygen (S-O) bond of the ester linkage, resulting in the formation of benzenesulfonic acid and p-nitrophenol. oup.com The process is considered a direct displacement at the sulfuryl center.

Under alkaline conditions, the hydrolysis of this compound follows two concurrent pathways. The predominant mechanism is an Sₙ2-type reaction where the hydroxide (B78521) ion acts as the nucleophile, attacking the sulfur atom and causing the fission of the S-O ester bond. oup.com This pathway is analogous to the acid-catalyzed route in that it involves substitution at the sulfuryl center.

The reactions of this compound with various oxygen-based nucleophiles, such as alkoxides and hydroxide ions, have been extensively studied to probe the factors influencing reactivity at the sulfuryl center.

The reaction of this compound with alkali metal ethoxides in ethanol (B145695) has revealed complex kinetic behavior involving both catalysis and inhibition by the metal ions. grafiati.com The observed reactivity is not solely dependent on the concentration of the ethoxide ion but is significantly influenced by the nature of the accompanying alkali metal cation (Li⁺, Na⁺, K⁺, Cs⁺). grafiati.comsci-hub.se The reaction proceeds via nucleophilic attack of the ethoxide ion on the sulfur center. sci-hub.se

Linear free energy relationship studies, such as Hammett plots, for these reactions yield large ρ values, suggesting the development of significant negative charge at the reaction center in the transition state. sci-hub.se The data support a concerted mechanism where the formation of the ethoxide-sulfur bond is well-advanced in the transition state, while the cleavage of the sulfur-oxygen bond to the p-nitrophenoxy leaving group has made little progress. sci-hub.seacs.org

| Nucleophile Species | Rate Constant (k, M-1s-1) | Reference |

|---|---|---|

| LiOEt (Lithium Ethoxide) | 0.0157 | cdnsciencepub.com |

| EtO- (Free Ethoxide Ion) | 0.027 | cdnsciencepub.com |

| NaOEt (Sodium Ethoxide) | 0.0415 | cdnsciencepub.com |

| CsOEt (Cesium Ethoxide) | 0.0619 | cdnsciencepub.com |

| KOEt (Potassium Ethoxide) | 0.0768 | cdnsciencepub.com |

The reaction of this compound with the hydroxide ion is a key example of nucleophilic substitution at a sulfonyl sulfur center. As established in the study of alkaline hydrolysis, the hydroxide ion primarily attacks the sulfur atom in an Sₙ2 mechanism, leading to the displacement of the p-nitrophenoxide leaving group. oup.comcore.ac.uk The rate of this reaction is dependent on the concentration of the hydroxide ion. scholaris.ca The reaction is generally understood to proceed through a concerted pathway, consistent with observations for other good leaving groups on sulfonate esters. acs.org The alternative stepwise mechanism, involving a stable pentacoordinate intermediate, is considered less likely for substrates with good leaving groups like p-nitrophenoxide. researchgate.net

Reactions with Sulfur-Based Nucleophiles (e.g., Thiophenoxides)

The reaction of p-nitrophenyl benzenesulfonates with thiophenoxides has been a subject of interest to understand the factors governing bond cleavage in sulfonate esters. researchgate.netamanote.com In reactions with various nucleophiles, including thiophenoxide, it was observed that thiophenoxide preferentially attacks the carbon atom of the C-O bond, leading exclusively to C-O bond cleavage. This is in contrast to nitrogen and oxygen-centered nucleophiles which can result in both S-O and C-O bond fission. koreascience.kr This regioselectivity has been attributed to the high polarizability of the sulfur atom in the thiophenoxide. koreascience.kr

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Hydrazines)

The reactions of aryl benzenesulfonates, including this compound, with nitrogen-based nucleophiles such as amines and hydrazines, exhibit complex reactivity patterns and are sensitive to the nature of the amine and the substituents on the sulfonate. acs.orguniga.ac.id These reactions can proceed through two competitive pathways: nucleophilic attack at the sulfur atom leading to S-O bond fission, and attack at the aromatic carbon atom resulting in C-O bond cleavage. researchgate.netacs.org

The regioselectivity of the reaction is significantly influenced by the basicity of the amine. researchgate.netacs.org For instance, in the reaction of 2,4-dinitrophenyl X-substituted benzenesulfonates with a series of primary amines, S-O bond fission is the dominant pathway for reactions with highly basic amines. acs.org Conversely, C-O bond fission becomes more significant with less basic amines. acs.org This indicates that the basicity of the amine is a key factor in determining the site of nucleophilic attack.

Furthermore, the electronic nature of the substituent on the benzenesulfonyl moiety also governs the reaction pathway. A strong electron-withdrawing group on the sulfonyl moiety favors S-O bond fission. researchgate.netacs.org The reaction of 2,4-dinitrophenyl benzenesulfonate with various primary, secondary, and tertiary amines has shown that the extent of S-O bond cleavage increases with the increasing basicity of the amines. koreascience.kr

Kinetic studies on the aminolysis of 2,4-dinitrophenyl benzenesulfonate have revealed a nonlinear Brønsted-type plot for the S-O bond fission pathway. This suggests a change in the rate-determining step (RDS) with varying amine basicity. acs.org For highly basic amines, the reaction is believed to proceed through an addition intermediate, with the breakdown of this intermediate being the RDS. For less basic amines, the formation of the intermediate becomes rate-determining. researchgate.net Secondary amines have been found to be more reactive than primary amines of similar basicity in the S-O bond fission pathway. researchgate.net

The synthesis of 4-hydrazinylphenyl benzenesulfonate has been achieved through the reduction of this compound to 4-aminophenyl benzenesulfonate, followed by diazotization and subsequent reaction to form the hydrazine (B178648) derivative. uniga.ac.id

Reactions with Carbon-Based Nucleophiles (e.g., Grignard Reagents, Active Methylene (B1212753) Compounds)

The reactions of p-nitrophenyl benzenesulfonates with carbon-based nucleophiles, such as Grignard reagents, provide a pathway for the formation of new carbon-sulfur or carbon-carbon bonds. researchgate.net The reaction of aryl benzenesulfonates with Grignard reagents, like phenylmagnesium bromide, has been studied, revealing a two-step addition-elimination mechanism where the formation of the C-S bond is the rate-determining step. researchgate.net This process can be utilized for the synthesis of unsymmetrical terphenyls and oligophenyls. researchgate.net

Grignard reagents (RMgX) are strong nucleophiles and bases, formed by the reaction of an alkyl or aryl halide with magnesium metal. mnstate.edu Their reactions with carbonyl compounds are a well-established method for forming alcohols. mnstate.edulibretexts.org In the context of sulfonate esters, the Grignard reagent attacks the electrophilic sulfur atom. For example, the reaction of aryl benzenesulfonates with phenylmagnesium bromide in a THF:toluene solvent mixture at elevated temperatures leads to C-S coupling. researchgate.net A Hammett-type kinetic study of the leaving group effect supports a mechanism involving a rate-determining nucleophilic addition of the Grignard reagent to the sulfonyl group, followed by a rapid elimination of the aryloxide leaving group. researchgate.net

The reaction of neopentyl arenesulfonates with primary alkylmagnesium halides in the presence of a catalyst has been shown to produce the corresponding alkylarenes, representing a novel method for the substitution of sulfur-containing groups in aromatic compounds. researchgate.net

While specific studies on the reaction of this compound with active methylene compounds were not found in the provided search results, the reaction of related dithiazolium salts with active methylene compounds has been reported. oup.com This suggests that active methylene compounds, being carbanionic nucleophiles, could potentially react with this compound, likely leading to the formation of a new C-S bond.

Kinetic and Mechanistic Elucidation Studies

Kinetic and mechanistic studies of this compound have been instrumental in understanding the intricacies of nucleophilic substitution reactions at the sulfonyl center. These studies often involve the determination of rate constants, analysis of reaction pathways, and identification of rate-determining steps.

Determination of Second-Order Rate Constants (kN)

Second-order rate constants (kN) are a fundamental parameter in characterizing the reactivity of this compound with various nucleophiles. These constants are typically determined spectrophotometrically by monitoring the appearance of the p-nitrophenoxide ion under pseudo-first-order conditions. scholaris.caacs.orgpsu.edu

For instance, in the reaction of 4-nitrophenyl X-substituted benzenesulfonates with piperidine (B6355638), the second-order rate constant (kN) was found to decrease as the substituent X on the benzenesulfonyl moiety changed from a strong electron-withdrawing group to an electron-donating group. psu.edu This demonstrates the influence of the electronic properties of the sulfonyl group on the reaction rate.

The effect of the nucleophile's basicity on kN is also a critical aspect of these studies. In the pyridinolysis of 2,4-dinitrophenyl benzenesulfonate, the second-order rate constants for S-O bond fission were observed to decrease significantly as the basicity of the pyridine (B92270) nucleophile decreased. cdnsciencepub.com A similar, though less pronounced, trend was observed for C-O bond fission. cdnsciencepub.com

Furthermore, studies involving alkali metal ethoxides have shown that the observed rate constants can be dissected into second-order rate constants for the reactions with the free ethoxide ion (EtO⁻) and the metal-ethoxide ion pair (EtOM). acs.org For example, in the reaction with potassium ethoxide, the ion-paired EtOK was found to be more reactive than the dissociated EtO⁻. acs.org

The following table provides a summary of second-order rate constants for the reaction of 4-nitrophenyl X-substituted benzenesulfonates with piperidine in a mixture of 80 mol % H₂O and 20 mol % DMSO at 25.0 ± 0.1 °C. psu.edu

| Substituent (X) | kN (M⁻¹s⁻¹) |

| 4-NO₂ | 6.65 x 10⁻³ |

| 3-NO₂ | 4.50 x 10⁻³ |

| 4-Cl | 1.54 x 10⁻³ |

| H | 1.30 x 10⁻³ |

| 4-NHCOMe | 0.699 x 10⁻³ |

| 4-Me | 0.675 x 10⁻³ |

| 4-MeO | 0.428 x 10⁻³ |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Analysis of Bond Fission Pathways (C-O vs. S-O Cleavage) and Regioselectivity

The nucleophilic substitution reactions of aryl benzenesulfonates, such as this compound, are characterized by the competition between two possible bond cleavage pathways: attack at the sulfonyl sulfur atom leading to S-O bond fission, and attack at the ipso-carbon of the phenyl ring resulting in C-O bond fission. researchgate.netkoreascience.kr The regioselectivity of these reactions is governed by several factors, including the nature of the nucleophile, the substituents on the substrate, and the reaction conditions.

In the reaction of 2,4-dinitrophenyl X-substituted benzenesulfonates with various amines, the S-O bond fission pathway is favored by highly basic amines and the presence of a strong electron-withdrawing group in the sulfonyl moiety. researchgate.netacs.org Conversely, the C-O bond fission pathway becomes more prominent with less basic amines or when the sulfonyl moiety contains an electron-donating group. researchgate.netacs.org This highlights the interplay between the nucleophile's basicity and the electronic effects within the substrate in directing the reaction pathway.

For example, the reaction of 2,4-dinitrophenyl toluenesulfonate (B8598656) with thiophenoxide was found to yield only the C-O bond cleavage product, whereas nitrogen and oxygen-centered nucleophiles produced both S-O and C-O cleavage products. koreascience.kr This suggests that the polarizability of the nucleophile can also be a determining factor in the reaction site. koreascience.kr

In the reaction of 2,4-dinitrophenyl X-substituted benzenesulfonates with Z-substituted phenoxides in ethanol, both S-O and C-O bond cleavage products were observed. The extent of S-O bond cleavage increased significantly with the increasing electron-withdrawing ability of the sulfonyl substituent X. In contrast, the effect of the substituent Z in the nucleophilic phenoxide was more pronounced for the C-O bond cleavage than for the S-O bond cleavage. koreascience.kr

The following table summarizes the influence of various factors on the regioselectivity of nucleophilic substitution reactions of aryl benzenesulfonates.

| Factor | Favors S-O Cleavage | Favors C-O Cleavage |

| Nucleophile Basicity | High | Low |

| Sulfonyl Substituent | Electron-Withdrawing | Electron-Donating |

| Nucleophile Type | Amines, Hydroxide | Thiophenoxides |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Identification and Characterization of Rate-Determining Steps (RDS)

The identification and characterization of the rate-determining step (RDS) are crucial for a complete understanding of the reaction mechanism of this compound. The RDS can vary depending on the specific reactants and reaction conditions.

In the aminolysis of 2,4-dinitrophenyl benzenesulfonate, a nonlinear Brønsted-type plot for the S-O bond fission pathway suggests a change in the RDS with varying amine basicity. researchgate.netacs.org For reactions with highly basic amines, the breakdown of a tetrahedral addition intermediate is often the RDS. Conversely, for reactions with less basic amines, the formation of this intermediate becomes rate-limiting. researchgate.net This change in the RDS is a common feature in stepwise mechanisms where the relative rates of formation and breakdown of an intermediate are sensitive to the nucleophile's basicity.

For the reactions of Y-substituted phenyl benzenesulfonates with ethoxide, a concerted mechanism has been proposed based on the analysis of kinetic data through linear free energy relationships, such as Brønsted-type, Hammett, and Yukawa–Tsuno plots. acs.org In this concerted mechanism, bond formation and bond cleavage occur in a single step, and the reaction proceeds through a single transition state.

In the case of the reaction of 4-nitrophenyl X-substituted-benzoates with potassium ethoxide, the reaction has been suggested to proceed through a stepwise mechanism where the departure of the leaving group occurs after the RDS. koreascience.kr The catalysis by the K⁺ ion is attributed to an increase in the electrophilicity of the reaction center rather than an enhancement of the leaving group's nucleofugality. acs.orgkoreascience.kr

The alkaline hydrolysis of related esters, such as p-nitrophenyl acetate (B1210297), has also been proposed to proceed through a stepwise mechanism, with the expulsion of the leaving group from the addition intermediate occurring after the RDS. scholaris.ca This is supported by the observation that the substrate with a better leaving group is less reactive in water, which would be contrary to expectations if leaving group departure were part of the RDS. scholaris.ca

The following table summarizes the proposed rate-determining steps for various reactions involving benzenesulfonate esters.

| Reaction | Proposed RDS | Evidence |

| Aminolysis of 2,4-dinitrophenyl benzenesulfonate (S-O fission) | Change from intermediate breakdown to formation with decreasing amine basicity | Nonlinear Brønsted-type plot researchgate.netacs.org |

| Reaction of Y-substituted phenyl benzenesulfonates with ethoxide | Concerted mechanism (single step) | Linear free energy relationships acs.org |

| Reaction of 4-nitrophenyl X-substituted-benzoates with potassium ethoxide | Stepwise, formation of intermediate | Upward curving plots of kobsd vs. [EtOK] koreascience.kr |

| Alkaline hydrolysis of p-nitrophenyl acetate | Stepwise, formation of intermediate | Lack of leaving-group effect on rate scholaris.ca |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Linear Free Energy Relationships (LFERs)

Linear free-energy relationships (LFERs) are powerful tools in physical organic chemistry for studying reaction mechanisms. By systematically changing the structure of reactants, LFERs can provide insight into the nature of the transition state.

Hammett Equation Applications for Substituent Effects

The Hammett equation is a fundamental LFER that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. wikipedia.orglibretexts.org It is expressed as:

log(k/k₀) = σρ

where k is the rate constant for a substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant that depends only on the specific substituent, and ρ is the reaction constant that depends on the type of reaction. wikipedia.org

In the study of benzenesulfonate reactions, the Hammett equation is applied by varying substituents on the non-leaving benzenesulfonyl group. However, for the aminolysis of 2,4-dinitrophenyl X-substituted benzenesulfonates, a standard Hammett plot correlated with σ constants yields a poor correlation. psu.edu For instance, in the reaction with piperidine, substrates with electron-donating groups (EDG) in the sulfonyl moiety show negative deviations from the Hammett plot. psu.edu Similarly, the Hammett plot for the reactions of 2,4-dinitrophenyl X-substituted-benzenesulfonates with 4-oxypyridine is not linear. cdnsciencepub.comcdnsciencepub.com This non-linearity suggests that a simple Hammett relationship is insufficient to describe the substituent effects, often because of factors like ground-state stabilization or a change in the rate-determining step. psu.educdnsciencepub.comsemanticscholar.org The non-linear plots are not attributed to a change in the reaction mechanism but rather to the stabilization of the substrate's ground state (GS) through resonance interactions. cdnsciencepub.comcdnsciencepub.com

Brønsted-type Plots for Leaving Group and Nucleophile Effects

Brønsted-type plots correlate the logarithm of the rate constant with the pKa of a series of related nucleophiles or leaving groups. These plots are instrumental in determining the extent of bond formation or cleavage in the transition state of a reaction. A linear Brønsted plot suggests a consistent reaction mechanism across the series. cdnsciencepub.com

For nucleophilic substitution reactions involving benzenesulfonates, Brønsted plots provide significant mechanistic details.

Nucleophile Effects (βnuc) : The Brønsted-type plot for the reaction of 2,4-dinitrophenyl benzenesulfonate with a series of Z-substituted pyridines is linear, yielding a βnuc value of 0.62. cdnsciencepub.comcdnsciencepub.comresearchgate.net This indicates that bond formation between the nucleophile and the sulfur center is moderately advanced in the transition state. A separate reaction involving C-O bond fission yielded a linear correlation with a βnuc of 0.38. cdnsciencepub.comresearchgate.net

Leaving Group Effects (βlg) : When the leaving group is varied in reactions of Y-substituted-phenyl benzenesulfonates with 4-oxypyridine, a linear Brønsted-type plot is obtained with a βlg value of –1.17. cdnsciencepub.comcdnsciencepub.comresearchgate.net The large negative value for βlg signifies that the S–O bond is substantially broken in the transition state, and a significant negative charge has developed on the leaving group.

These linear plots suggest that the reactions proceed via a concerted mechanism where bond formation and bond cleavage occur in a single step, without a change in the rate-determining step across the series of nucleophiles or leaving groups studied. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Yukawa-Tsuno Plots for Enhanced Reactivity Correlations

When standard Hammett plots fail to give a linear correlation, the Yukawa-Tsuno equation can be employed. This equation is a modified Hammett equation that adds a term to account for enhanced resonance effects. psu.eduwikipedia.org It is particularly useful when there is direct π-interaction between the substituent and the reaction center in the transition state, or when ground-state stabilization through resonance is significant. psu.educdnsciencepub.comcdnsciencepub.com

The equation is given by:

log(k/k₀) = ρ(σ + r(σ⁺ - σ))

where 'r' is a parameter that reflects the resonance demand of the reaction. psu.eduwikipedia.org

For reactions of aryl benzenesulfonates, the Yukawa-Tsuno plot provides a much-improved correlation compared to the Hammett plot. psu.educdnsciencepub.com In the reaction of 2,4-dinitrophenyl X-substituted-benzenesulfonates with 4-oxypyridine, the Yukawa-Tsuno plot is an excellent straight line with a ρX value of 1.22 and an r value of 0.72. cdnsciencepub.comcdnsciencepub.com This excellent linearity indicates that the non-linear Hammett plot is due to the stabilization of the ground state of the substrate by electron-donating substituents through resonance, rather than a change in the reaction mechanism. psu.educdnsciencepub.comcdnsciencepub.com

| Parameter | Value | Interpretation |

|---|---|---|

| ρX (Reaction Constant) | 1.22 | Indicates a significant buildup of negative charge in the transition state, which is sensitive to substituent effects. |

| r (Resonance Demand) | 0.72 | Shows a significant resonance contribution, confirming the importance of direct resonance interaction and ground-state stabilization. |

Metal Ion Effects on Reaction Mechanisms

Alkali metal ions, though often considered spectator ions, can significantly influence the rates of nucleophilic substitution reactions by interacting with reactants in the ground state and/or the transition state.

Catalysis and Inhibition by Alkali Metal Ions (Li+, Na+, K+, Cs+)

The reaction of this compound with alkali metal ethoxides (EtO⁻M⁺) in ethanol demonstrates a fascinating range of effects depending on the specific cation present. cdnsciencepub.com Kinetic studies reveal that not all alkali metal ions act as catalysts. rsc.orgscispace.com

Specifically:

Lithium ion (Li⁺) acts as an inhibitor, meaning the reaction with lithium ethoxide is slower than with free ethoxide ion. cdnsciencepub.comscispace.comrsc.org

Sodium (Na⁺), Potassium (K⁺), and Cesium (Cs⁺) ions all act as catalysts, accelerating the reaction rate. rsc.orgscispace.comrsc.org

The observed order of reactivity for the alkali metal ethoxides is: KOEt > CsOEt > NaOEt > EtO⁻ (free ethoxide) > LiOEt cdnsciencepub.comrsc.org

This pattern of catalysis and inhibition is attributed to the balance between the stabilization of the ground state (ethoxide ion) and the transition state by the metal ion. cdnsciencepub.comrsc.org While Li⁺ stabilizes the ground state more effectively than the transition state, leading to inhibition, Na⁺, K⁺, and Cs⁺ provide greater stabilization to the transition state, resulting in catalysis. cdnsciencepub.com This behavior contrasts with reactions at phosphorus centers, where the catalytic order is often Li⁺ > Na⁺ > K⁺, highlighting that the role of the metal ion is highly dependent on the nature of the electrophilic center. scispace.compsu.edu

| Alkali Metal Ion | Effect on Reaction Rate | Relative Reactivity of Ethoxide Salt |

|---|---|---|

| Li⁺ | Inhibition | Less reactive than free EtO⁻ |

| Na⁺ | Catalysis | More reactive than free EtO⁻ |

| K⁺ | Catalysis (Strongest) | Most reactive |

| Cs⁺ | Catalysis | More reactive than free EtO⁻ |

Role of Ion Pairs and Complexing Agents in Reactivity Modulation

The mechanistic basis for the observed metal ion effects lies in the formation of alkali metal-ethoxide ion pairs (EtO⁻M⁺), which are the reactive nucleophilic species. cdnsciencepub.com The differing reactivity of these ion pairs compared to the free ethoxide ion (EtO⁻) can be demonstrated using macrocyclic complexing agents like crown ethers and cryptands. grafiati.comgrafiati.com These agents sequester the metal cations, breaking up the ion pairs and allowing the reactivity of the free ethoxide ion to be measured. rsc.org

For Potassium Ethoxide (KOEt) : The addition of a complexing agent, such as 18-crown-6 (B118740) ether, causes the reaction rate to decrease significantly, eventually reaching a minimum value that corresponds to the rate of the free ethoxide ion. cdnsciencepub.comgrafiati.com This confirms that the KOEt ion pair is more reactive than the free ethoxide ion. rsc.org

For Lithium Ethoxide (LiOEt) : In stark contrast, the addition of a cryptand complexing agent to the reaction with LiOEt leads to a rate acceleration. cdnsciencepub.comrsc.orggrafiati.com The rate increases to a maximum value that is identical to the rate observed for the free ethoxide ion. cdnsciencepub.com This provides clear evidence that the LiOEt ion pair is less reactive than the free ethoxide ion, thus explaining the inhibitory effect of Li⁺. cdnsciencepub.comrsc.org

Solvent and Medium Effects on Reactivity

The solvent environment plays a critical role in dictating the rate and mechanism of nucleophilic substitution reactions involving this compound. The polarity, hydrogen-bonding capability, and specific solvation interactions of the medium can profoundly influence the stability of both the reactants in their ground state and the transition state, thereby altering the activation energy of the reaction.

Mixed aqueous-organic solvent systems are frequently employed to study the reactivity of sulfonate esters. The alkaline hydrolysis of related esters, such as p-nitrophenyl acetate, in dimethyl sulfoxide-water (DMSO-H2O) mixtures demonstrates a dramatic increase in the second-order rate constant (kN) as the proportion of DMSO increases. scholaris.ca For instance, the rate of reaction with the hydroxide ion can increase by several thousand-fold when changing the medium from pure water to 80 mol % DMSO. scholaris.ca This enhancement is attributed to changes in the solvation of the reacting species, particularly the desolvation of the hydroxide ion. scholaris.ca In pure water, the small hydroxide anion is heavily stabilized by a shell of hydrogen-bonding water molecules. The addition of the dipolar aprotic solvent DMSO disrupts this hydrogen-bonding network, destabilizing the hydroxide ion in its ground state and increasing its chemical potential and reactivity. scholaris.ca

While comprehensive data for this compound across the full DMSO-H2O range is sparse in the provided literature, the behavior of analogous esters is illustrative. The trend for p-nitrophenyl acetate, for example, shows a non-linear increase in reaction rate with increasing DMSO content. scholaris.ca Initially, the rate may change modestly, but it accelerates significantly in DMSO-rich mixtures. scholaris.cacdnsciencepub.com Similarly, studies of the reaction of this compound with alkali metal ethoxides have been conducted in ethanol, highlighting the importance of the solvent in mediating ion-pairing and catalytic effects. researchgate.net The kinetics of hydrolysis for other phosphate (B84403) and sulfate (B86663) esters have also been investigated in various aqueous mixtures, including those with dioxane and acetonitrile, revealing complex rate profiles that underscore the specific interactions between the solvent, the ester, and the nucleophile. nih.gov

To illustrate the magnitude of the solvent effect, the table below presents kinetic data for the alkaline hydrolysis of the related compound p-nitrophenyl acetate in various DMSO-H2O mixtures.

Table 1: Effect of DMSO-H2O Solvent Composition on the Rate of Alkaline Hydrolysis of p-Nitrophenyl Acetate at 25.0 °C. scholaris.ca

| Mol % DMSO | Second-Order Rate Constant (kN, M-1s-1) |

| 0 | 11.6 |

| 10 | 20.1 |

| 20 | 41.5 |

| 30 | 85.7 |

| 40 | 211 |

| 50 | 586 |

| 60 | 1,830 |

| 70 | 6,560 |

| 80 | 32,800 |

The transition state of the reaction is also profoundly affected by the solvent medium. For nucleophilic substitution at a sulfonyl center, the transition state is a highly charged species. In DMSO-rich environments, this polarizable transition state is stabilized more effectively than the smaller, charge-localized hydroxide ion. This differential solvation—strong destabilization of the ground-state nucleophile and significant stabilization of the transition state—is the primary reason for the dramatic acceleration of the reaction rate. scholaris.cascholaris.ca Studies on related systems have shown that in H2O-rich regions, the ground-state effect (desolvation of the nucleophile) tends to dominate, while in DMSO-rich regions, stabilization of the transition state becomes a more significant contributor to the rate enhancement. cdnsciencepub.com

The following table, based on data for the alkaline hydrolysis of p-nitrophenyl acetate, quantifies the contributions of ground-state and transition-state effects to the change in the free energy of activation as the solvent composition is varied. scholaris.ca

Table 2: Dissection of Medium Effects into Ground-State (GS) and Transition-State (TS) Contributions for the Alkaline Hydrolysis of p-Nitrophenyl Acetate. scholaris.ca Note: Values are transfer free energies (δΔG) in kcal/mol from H2O to the given DMSO-H2O mixture at 25.0 °C. A positive value indicates destabilization.

| Mol % DMSO | GS Destabilization of OH- (δΔGtr(Nu)) | TS Stabilization (δΔGtr(TS)) | Overall Change in Activation Energy (δΔG‡) |

| 10 | 0.49 | -0.27 | -0.76 |

| 20 | 0.98 | -0.52 | -1.50 |

| 30 | 1.54 | -0.76 | -2.30 |

| 40 | 2.22 | -1.03 | -3.25 |

| 50 | 3.09 | -1.41 | -4.50 |

| 60 | 4.31 | -1.97 | -6.28 |

| 70 | 5.86 | -2.66 | -8.52 |

| 80 | 7.95 | -3.57 | -11.52 |

Investigation of the α-Effect in Nucleophilic Attack

The α-effect describes the enhanced nucleophilicity of a species that possesses a lone pair of electrons on the atom adjacent (α) to the nucleophilic center, compared to a "normal" nucleophile of similar basicity (pKa). koreascience.krkoreascience.kr Hydrazine (H2NNH2) and oximates (R2C=N-O-) are classic examples of α-nucleophiles. cdnsciencepub.comkoreascience.kr

The reactions of this compound and related esters with α-nucleophiles have been a subject of intense mechanistic study. scholaris.cakoreascience.kr For instance, hydrazine is found to be significantly more reactive towards ester substrates than a primary amine of comparable basicity, such as glycylglycine (B550881). koreascience.krkoreascience.kr The magnitude of this α-effect, often expressed as the rate ratio kα-nucleophile / knormal-nucleophile, is not constant but depends on the substrate, the specific nucleophile, and the reaction medium. scholaris.cakoreascience.kr

The origin of the α-effect is complex and thought to arise from a combination of ground-state and transition-state factors. koreascience.krkoreascience.kr

Ground-State Destabilization: Repulsion between the adjacent lone pairs in the α-nucleophile can raise its ground-state energy, making it more reactive. Desolvation effects can also contribute to this destabilization. koreascience.krkoreascience.kr

Transition-State Stabilization: The transition state of the reaction may be preferentially stabilized for an α-nucleophile. This could involve factors like favorable orbital interactions or, in some cases, intramolecular hydrogen bonding that forms a cyclic, stabilized transition-state structure. koreascience.krdiva-portal.org

In mixed solvent systems like DMSO-H2O, the magnitude of the α-effect for reactions of p-nitrophenyl esters often displays a characteristic "bell-shaped" profile as the DMSO concentration is varied. scholaris.cakoreascience.kr The effect typically increases upon the initial addition of DMSO, reaching a maximum, and then decreases in highly DMSO-rich media. koreascience.kr This behavior is rationalized by the differential effects of the solvent on the ground states and transition states of the α-nucleophile and the corresponding normal nucleophile. cdnsciencepub.comkoreascience.kr The initial increase is often attributed to greater destabilization of the ground state of the normal nucleophile relative to the α-nucleophile, while the subsequent decrease is linked to differential stabilization of the respective transition states. koreascience.kr

The following table presents data on the α-effect for the reactions of 2-chloro-4-nitrophenyl X-substituted-benzoates with hydrazine (α-nucleophile) and glycylglycine (normal nucleophile), illustrating how electronic effects on the substrate influence the magnitude of the α-effect.

Table 3: α-Effect in the Reactions of Substituted Esters with Hydrazine and Glycylglycine in 80 mol % H2O / 20 mol % DMSO at 25.0 °C. koreascience.kr The α-effect is the ratio of the second-order rate constants (kNhydrazine / kNglycylglycine).

| Substituent (X) in Benzoyl Moiety | kN (Hydrazine, M-1s-1) | kN (Glycylglycine, M-1s-1) | α-Effect (Ratio) |

| 3,5-(NO2)2 | 550 | 7.79 | 71 |

| 4-CN | 101 | 1.83 | 55 |

| 3-CN | 76.8 | 1.45 | 53 |

| 4-Cl | 12.8 | 0.284 | 45 |

| H | 6.62 | 0.165 | 40 |

| 4-CH3 | 2.94 | 0.0817 | 36 |

| 4-OCH3 | 1.35 | 0.0406 | 33 |

| 4-NMe2 | 0.177 | --- | --- |

Computational Chemistry Studies

Density Functional Theory (DFT) Applications in Mechanistic Chemistry

DFT has become an indispensable tool in the study of organic compounds like p-nitrophenyl benzenesulfonate (B1194179). It allows for the detailed investigation of various chemical and physical properties that are often difficult to probe experimentally.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netirjweb.com

A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com This facilitates charge transfer within the molecule, influencing its interactions with other chemical species. irjweb.com DFT calculations are frequently employed to determine these energy levels and the gap, providing valuable information on the molecule's electronic behavior. researchgate.net For instance, in a study of 4-nitrobenzenaminium benzenesulfonate, the HOMO-LUMO energy gap was calculated to be 7.06 eV, indicating significant stability. researchgate.net

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates molecular stability and chemical reactivity. researchgate.netirjweb.com |

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be derived to quantify the chemical reactivity of p-nitrophenyl benzenesulfonate. These descriptors, rooted in conceptual DFT, provide a theoretical framework for understanding and predicting reaction outcomes. hakon-art.commdpi.com

Key reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. tandfonline.com It is calculated based on the HOMO and LUMO energies.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. tandfonline.com

Electrophilicity Index (ω): A global descriptor that quantifies the electrophilic nature of a molecule. hakon-art.com

These descriptors are instrumental in rationalizing the reactivity patterns observed in chemical reactions. hakon-art.com For example, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. The calculation of these parameters helps in comparing the reactivity of this compound with other related compounds. researchgate.net

| Reactivity Descriptor | Formula (using HOMO and LUMO energies) | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. tandfonline.com |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance to charge transfer. tandfonline.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is the chemical potential, μ ≈ -χ) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. hakon-art.com |

DFT calculations are pivotal in modeling the transition states of chemical reactions involving this compound, such as its hydrolysis or aminolysis. acs.orgacs.org By mapping the potential energy surface, researchers can identify the geometry of the transition state, which is the highest energy point along the reaction coordinate. acs.org

Theoretical vibrational frequency analysis using DFT is a powerful method for interpreting experimental infrared (IR) and Raman spectra of this compound. jetir.orgscirp.org The calculated frequencies, after appropriate scaling, can be compared with experimental data to assign specific vibrational modes to the observed spectral bands. scirp.org

This analysis provides a detailed understanding of the molecule's vibrational motions, such as stretching, bending, and torsional modes. jetir.org For example, the C-S stretching vibration in benzenesulfonates is a characteristic mode that can be identified through this combined experimental and theoretical approach. researchgate.net Potential energy distribution (PED) analysis further helps in quantifying the contribution of different internal coordinates to each normal mode of vibration. jetir.org

DFT calculations have become increasingly accurate in predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govlibretexts.org This predictive capability is invaluable for structural elucidation and for validating the assignments of experimental NMR spectra of this compound. nih.gov

The accuracy of these predictions can be enhanced by considering factors such as solvent effects and conformational isomerism. nih.govliverpool.ac.uk By comparing the theoretically predicted chemical shifts with the experimental values, a deeper understanding of the electronic environment of the different nuclei in the molecule can be achieved. acs.org The mean absolute error (MAE) between predicted and experimental shifts is often used as a metric for the accuracy of the computational method. nih.gov

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule, calculated using DFT. tandfonline.commdpi.com These maps are color-coded to represent different electrostatic potential values, providing a guide to the reactive sites of the molecule. tandfonline.com

For this compound, the MEP map would illustrate regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The negative regions, often located around electronegative atoms like oxygen, indicate sites susceptible to electrophilic attack. Conversely, the positive regions, usually found around hydrogen atoms, are prone to nucleophilic attack. tandfonline.com MEP analysis is therefore a valuable tool for predicting and understanding intermolecular interactions and the regioselectivity of reactions. mdpi.comresearchgate.net

Applications in Advanced Organic Synthesis and Catalysis

Role as an Activating Group and Leaving Group in Organic Transformations

The p-nitrophenyl benzenesulfonate (B1194179) framework is instrumental in facilitating a variety of chemical reactions primarily due to its capacity to function as an outstanding leaving group and to activate adjacent functional groups toward nucleophilic attack.

The nosylate (B8438820) group (p-nitrobenzenesulfonate) is recognized as an excellent leaving group in nucleophilic substitution reactions. Its efficacy is attributed to the high stability of the resulting nosylate anion. This stability arises from the extensive resonance delocalization of the negative charge across the sulfonate group and the powerful electron-withdrawing effect of the para-nitro group.

Good leaving groups are typically weak bases, meaning they are the conjugate bases of strong acids. The p-nitrobenzenesulfonic acid is a strong acid, making its conjugate base, the nosylate anion, very stable and thus an excellent leaving group, or nucleofuge. This principle is shared with other commonly used sulfonate esters in organic synthesis, as detailed in the table below.

| Leaving Group | Abbreviation | Structure of the Anion | Relative Reactivity (krel) |

|---|---|---|---|

| Triflate | OTf | CF3SO3- | 56,000 |

| Nosylate | ONs | O2NC6H4SO3- | 4.4 |

| Tosylate | OTs | CH3C6H4SO3- | 0.70 |

| Mesylate | OMs | CH3SO3- | 1.00 |

Data comparing the relative reactivity of common sulfonate leaving groups.

The conversion of a poor leaving group, such as a hydroxyl group in an alcohol, into a nosylate significantly enhances the substrate's reactivity towards nucleophilic substitution. This transformation proceeds with retention of configuration at the carbon center bearing the hydroxyl group. The resulting nosylate can then be readily displaced by a wide range of nucleophiles.

While the primary role of the nosylate group is as a leaving group, the related p-nitrophenyl ester functionality serves to activate carbonyl groups. In p-nitrophenyl esters, the p-nitrophenoxy group is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This principle is fundamental in various biochemical and synthetic reactions. For instance, the hydrolysis of p-nitrophenyl esters is often used as a model reaction to study enzyme kinetics.

In the context of organic synthesis, this activation facilitates reactions that are otherwise difficult. For example, the high electrophilicity of the carbonyl carbon in p-nitrophenyl esters allows for efficient acylation of amines to form amides, even with weakly nucleophilic amines, under mild conditions. Similarly, these activated esters can be used in reductions where direct reduction of the corresponding carboxylic acid would be challenging.

Strategies for Specific Bond Formation

The reactivity of p-nitrophenyl benzenesulfonate and its derivatives enables the strategic formation of various chemical bonds, which is a cornerstone of synthetic organic chemistry.

The formation of ethers, particularly aryl ethers, is a key transformation in the synthesis of pharmaceuticals and other fine chemicals. Aryl sulfonates, including nosylates, can serve as electrophilic partners in C-O bond formation, although this can be challenging due to competitive cleavage of the S-O bond.

In reactions with nucleophiles, this compound can undergo cleavage at either the C-O bond (at the aromatic ring) or the S-O bond. Studies have shown that with strong nucleophiles like hydroxide (B78521), the reaction predominantly proceeds via S-O bond cleavage. However, with other nucleophiles, C-O bond cleavage becomes more competitive.

A notable methodology for aryl ether synthesis is the Williamson ether synthesis, which typically involves an alkoxide nucleophile and an alkyl halide. wikipedia.org A variation of this involves using an aryl sulfonate as the electrophile. More advanced methods have been developed using transition metal catalysis. For example, palladium-catalyzed and nickel-catalyzed intramolecular desulfitative C–O coupling reactions of aryl and alkyl sulfonates have been developed to form aryl ethers via S-O bond cleavage, offering a novel approach to utilizing sulfonates in synthesis. acs.org

Forming carbon-nitrogen bonds is crucial for the synthesis of a vast array of biologically active molecules. Aryl sulfonates have emerged as valuable substrates for these transformations.

Amidation: A significant advancement in C-N bond formation is the palladium-catalyzed amidation of aryl arenesulfonates. This methodology allows for the coupling of aryl sulfonates with amides, providing a direct route to N-aryl amides. This process expands the toolkit for C-N bond formation, offering an alternative to the more traditional Buchwald-Hartwig amination of aryl halides. researchgate.net

Oxazole/Oxazolone Synthesis: Oxazoles and oxazolones are important heterocyclic motifs found in many natural products and pharmaceuticals. While direct synthesis from this compound is not common, derivatives containing the p-nitrophenyl group are frequently used in the synthesis of these heterocycles. For example, the Erlenmeyer-Plöchl reaction can be used to synthesize oxazolones through the condensation of an N-acylglycine (like 4-nitrobenzoylglycine) with an aromatic aldehyde. researchgate.netcore.ac.uk The resulting 4-benzylidene-2-(4-nitrophenyl)-4H-oxazol-5-one derivatives are themselves valuable intermediates for further synthetic manipulations. researchgate.netcore.ac.uk

The formation of carbon-carbon bonds is arguably the most critical operation in organic synthesis. The sulfonic acid group of activated benzene (B151609) sulfonic acids can act as a leaving group in ipso-nucleophilic substitution reactions, enabling the formation of new C-C bonds.

A groundbreaking study demonstrated that sufficiently electron-deficient benzene sulfonic acids, such as 2,4-dinitrobenzene sulfonic acid, undergo ipso-substitution with active methylene (B1212753) compounds. acs.orgnih.gov This reaction proceeds under mild conditions without the need for transition-metal catalysts. The electron-withdrawing nitro groups are crucial for activating the aromatic ring towards nucleophilic attack, allowing the sulfonic acid group to be displaced by a carbon nucleophile. acs.orgnih.gov This provides a novel and efficient strategy for the arylation of active methylene compounds. acs.orgnih.gov

| Active Methylene Compound | Product | Yield (%) |

|---|---|---|

| Dimethyl malonate | Dimethyl 2-(2,4-dinitrophenyl)malonate | 95 |

| Ethyl acetoacetate | Ethyl 2-(2,4-dinitrophenyl)acetoacetate | 92 |

| Malononitrile | 2-(2,4-Dinitrophenyl)malononitrile | 98 |

| 1,3-Indandione | 2-(2,4-Dinitrophenyl)-1,3-indandione | 85 |

Table showing yields of ipso-substitution reaction between 2,4-dinitrobenzene sulfonic acid and various active methylene compounds. acs.org

Beyond ipso-substitution, aryl sulfonates can participate in other C-C bond-forming reactions, such as cross-coupling reactions, although they are generally less reactive than the corresponding aryl halides.

Catalytic Roles and Bio-Relevant Applications

Aryl arenesulfonates, the class of compounds to which this compound belongs, are valuable electrophiles in metal-catalyzed cross-coupling reactions. Their utility stems from the sulfonate group being an effective leaving group, often comparable to halides. Palladium-catalyzed reactions, in particular, have been extensively developed for this class of compounds.

For example, the Buchwald-Hartwig amination, a cornerstone of C-N bond formation, has been successfully applied to aryl tosylates and benzenesulfonates using specialized biaryl monophosphine ligands. nih.gov This allows for the coupling of various amines and amides with the aromatic ring of the sulfonate ester. Similarly, palladium catalysts facilitate the arylation of nitroarenes using aryl sulfonates as the electrophilic partner, expanding the scope of accessible biaryl compounds. nih.gov While these methodologies are established for aryl arenesulfonates in general, they demonstrate the potential utility of this compound as a substrate in such palladium-catalyzed transformations. Copper-catalyzed reactions also represent a major area of cross-coupling chemistry, often providing complementary reactivity to palladium systems. nih.govmdpi.com

Table 1: Examples of Metal-Catalyzed Reactions with Aryl Arenesulfonates

| Reaction Type | Catalyst System (Typical) | Coupling Partner | Bond Formed | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium / Biaryl Phosphine Ligand | Amines, Amides | C-N | nih.gov |

| Arylation of Nitroarenes | Palladium | Nitroarenes | C-C | nih.gov |

The catalytic reduction of nitroaromatic compounds to their corresponding anilines is a fundamental and widely used industrial process. This transformation is crucial for the synthesis of dyes, pharmaceuticals, and polymers. The reaction typically involves a heterogeneous catalyst, often based on noble metals like platinum, palladium, or gold, and a reducing agent such as hydrogen gas or sodium borohydride (B1222165) (NaBH₄). mdpi.commdpi.com

The reduction of p-nitrophenol (pNP), a compound structurally related to the nitrophenyl moiety of this compound, is a well-studied model reaction for evaluating the efficiency of new catalysts. mdpi.comdntb.gov.ua Numerous catalytic systems, including metal nanoparticles supported on materials like zeolites, graphene, or metal oxides, have been shown to effectively catalyze the reduction of the nitro group in pNP to an amino group in the presence of NaBH₄. mdpi.commdpi.com

While the catalytic reduction of nitroarenes is a general and robust methodology, specific research focusing on the catalytic reduction of the nitro group on the this compound molecule is not extensively documented in the reviewed literature. However, based on the established reactivity of the nitroaromatic functional group, it is chemically plausible that this compound could be reduced to 4-aminophenyl benzenesulfonate using standard catalytic hydrogenation conditions.

Esters of p-nitrophenol are exceptionally useful as surrogate substrates for elucidating the mechanisms of various enzymes, particularly hydrolases. The utility of these compounds lies in the release of the p-nitrophenolate anion upon enzymatic cleavage, which is a distinct chromophore with strong absorbance around 400 nm. This property enables continuous and straightforward spectrophotometric monitoring of enzyme activity, making it ideal for kinetic studies and high-throughput screening.

A prominent example is the use of p-nitrophenyl alkanoate esters to study the thiolase enzyme OleA. nih.govresearchgate.net OleA is a unique thiolase that catalyzes a non-decarboxylative Claisen condensation to initiate the biosynthesis of hydrocarbons. nih.gov Researchers have used p-nitrophenyl esters to probe the reaction mechanism of OleA. researchgate.netnih.gov These studies revealed that the acyl group from the p-nitrophenyl ester is transferred to a cysteine residue (C143) in the enzyme's active site. nih.govresearchgate.net This acyl-enzyme intermediate can then react with a second substrate, like a CoA thioester, to form a mixed Claisen condensation product. researchgate.net The use of these surrogate substrates has provided crucial insights into the catalytic cycle, substrate binding, and the specific roles of active site residues. nih.govnih.gov

Table 2: Use of p-Nitrophenyl Esters in OleA Thiolase Studies

| Finding/Application | Experimental Detail | Significance | Reference |

|---|---|---|---|

| High-Throughput Screening | Detection of p-nitrophenolate release identifies active OleA enzymes from bacterial libraries. | Facilitates discovery of new biocatalysts. | nih.gov |

| Mechanism Probing | Co-incubation of p-nitrophenyl esters and CoA thioesters produced mixed products. | Demonstrates incorporation of the ester's acyl group into the final product. | researchgate.net |

| Active Site Covalent Modification | Acyl group transfer from the p-nitrophenyl carrier to the active site cysteine (C143). | Confirms the formation of a key acyl-enzyme intermediate. | nih.govresearchgate.net |

| Directionality of Reaction | Use of 13C-labeled p-nitrophenyl decanoate (B1226879) identified the ester-bound chain as the nucleophile. | Provided the first direct evidence for the directionality of the Claisen condensation in OleA. | researchgate.net |

Enzyme promiscuity, the ability of an enzyme to catalyze secondary, mechanistically distinct reactions in addition to its primary biological function, is a field of growing interest for its implications in enzyme evolution and its potential in synthetic chemistry. Chromogenic substrates like p-nitrophenyl esters are valuable tools for detecting and quantifying such promiscuous activities.

For instance, the promiscuous perhydrolysis activity of various lipases has been investigated using p-nitrophenyl phenylacetate (B1230308) as a substrate. researchgate.net The enzymatic reaction, in the presence of hydrogen peroxide, generates a peroxy acid, and the kinetics of this promiscuous activity can be followed by monitoring the release of p-nitrophenol. Furthermore, Hammett linear free-energy relationships have been employed to gain mechanistic insight into enzyme catalysis. In one study, a series of p-nitrophenyl benzoate (B1203000) esters with different para-substituents were synthesized and subjected to hydrolysis by enzymes like trypsin, lipase, and nattokinase. semanticscholar.org By correlating the reaction rates with the electronic properties of the substituents (Hammett constants), researchers could probe the nature of the transition state during the enzymatic hydrolysis, providing a deeper understanding of the catalytic mechanism. semanticscholar.org These studies highlight how the systematic use of p-nitrophenyl esters allows for the sensitive detection and detailed mechanistic investigation of both native and promiscuous enzyme functions.

Analytical and Spectroscopic Characterization Techniques in Research

Spectrophotometric Methods for Reaction Monitoring (UV-Vis)

Ultraviolet-visible (UV-Vis) spectrophotometry is a cornerstone technique for monitoring chemical reactions involving p-Nitrophenyl benzenesulfonate (B1194179), particularly its hydrolysis. This method leverages the distinct absorbance properties of the reactant and its products. The hydrolysis of p-Nitrophenyl benzenesulfonate yields p-nitrophenoxide ion or p-nitrophenol, which exhibit strong absorbance at specific wavelengths, typically around 400-405 nm. nih.govneb.com

The progress of the reaction can be continuously monitored by measuring the increase in absorbance at this wavelength over time. scholaris.ca This data allows for the determination of reaction rates and the calculation of kinetic parameters such as second-order rate constants (kN). scholaris.ca For instance, in studies of alkaline hydrolysis, the appearance of the p-nitrophenoxide ion is followed to determine the rate of reaction under various conditions, such as in different solvent mixtures like DMSO-H₂O. scholaris.ca

Spectrophotometric assays are also employed to study enzyme kinetics where this compound or related compounds act as substrates. For example, the activity of enzymes like phospholipase D can be quantified by measuring the liberation of p-nitrophenol from a suitable phosphatidyl-p-nitrophenol substrate. nih.gov Similarly, the activity of phosphatases is routinely assayed using p-Nitrophenyl Phosphate (B84403) (PNPP), where the formation of p-nitrophenol is monitored spectrophotometrically at 405 nm. neb.com The sensitivity of this method allows for the detection of even small changes in product concentration, making it ideal for kinetic analysis. tandfonline.comtandfonline.com

In some applications, the isosbestic point of p-nitrophenol, which is the wavelength at which the molar absorptivity is independent of pH (around 347 nm), is utilized for more accurate quantification, especially in solutions where the pH may vary. ncsu.edu

Isotopic Labeling and Tracer Techniques (e.g., ¹⁸O-Tracer) in Mechanistic Studies

Isotopic labeling, particularly with heavy oxygen (¹⁸O), is a powerful tool for elucidating the reaction mechanisms of this compound and related esters. By strategically placing an ¹⁸O label in the molecule, such as in the sulfonyl oxygen or the phenoxy oxygen, and analyzing its fate in the products, researchers can gain insight into bond-breaking and bond-forming steps.

For instance, ¹⁸O kinetic isotope effect (KIE) studies have been instrumental in distinguishing between different proposed mechanisms for the hydrolysis of sulfonate and phosphate esters. scholaris.caacs.org A concerted mechanism, where bond formation and bond cleavage occur simultaneously, would exhibit a different KIE compared to a stepwise mechanism that involves the formation of a pentacoordinate intermediate. scholaris.caacs.org Studies on the alkaline hydrolysis of related aryl benzenesulfonates have utilized ¹⁸O-tracer experiments to support a concerted mechanism. scholaris.ca

In the context of enzymatic reactions, ¹⁸O KIEs have been used to probe the transition state of sulfate (B86663) ester hydrolysis catalyzed by arylsulfatase. researchgate.net The observed isotope effects can provide evidence for or against an associative mechanism, where the nucleophile attacks the sulfur center. researchgate.net Similarly, for phosphate esters like ethyl p-nitrophenyl phosphate, nonbridge ¹⁸O effects have been used to characterize the transition state as slightly associative. acs.org

The analysis of products from reactions conducted in ¹⁸O-labeled water (H₂¹⁸O) can also reveal the point of nucleophilic attack. For example, in the hydrolysis of glycosides with a p-nitrophenyl leaving group, the incorporation of ¹⁸O into the products helps to differentiate between bimolecular hydrolysis and other pathways. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural confirmation of this compound and its derivatives. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, p-Nitrophenyl 4-methylbenzenesulfonate (B104242), in deuterochloroform (CDCl₃) shows characteristic signals for the aromatic protons. rsc.org The protons on the nitrophenyl ring typically appear as doublets at approximately 8.19 ppm and 7.19 ppm. rsc.org The protons on the toluenesulfonate (B8598656) ring also appear as doublets around 7.73 ppm and 7.36 ppm. rsc.org The methyl group protons of the tolyl group present as a singlet at about 2.47 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For p-Nitrophenyl 4-methylbenzenesulfonate in CDCl₃, distinct signals are observed for the various aromatic carbons. rsc.org The carbon attached to the nitro group is typically found at a higher chemical shift (around 153.93 ppm), while other aromatic carbons appear in the range of 120-147 ppm. rsc.org The carbon of the methyl group gives a signal at approximately 21.7 ppm. rsc.org

These spectral data are crucial for verifying the successful synthesis of the compound and for ensuring its purity. rsc.orgkoreascience.kr

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. researchgate.netthermofisher.com

The key functional groups in this compound and their expected FTIR absorption regions are:

Nitro Group (NO₂): Strong absorptions are typically observed for the asymmetric and symmetric stretching vibrations of the nitro group. These usually appear in the regions of 1600-1530 cm⁻¹ and 1390-1300 cm⁻¹, respectively. researchgate.netresearchgate.net

Sulfonate Group (SO₃): The sulfonyl group (S=O) gives rise to strong stretching vibrations, generally found in the 1300-1000 cm⁻¹ range. researchgate.net

Aromatic Rings (C=C): Stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) rings typically appear in the 1600-1450 cm⁻¹ region.

C-O-S Ester Linkage: The stretching vibrations associated with the C-O and S-O single bonds of the ester linkage also contribute to the fingerprint region of the spectrum.

The presence of these characteristic bands in the FTIR spectrum provides strong evidence for the structure of this compound. researchgate.netacs.org

Mass Spectrometry for Molecular Confirmation and Analysis (HR-TOF-MS, ESI+, FAB)

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like Time-of-Flight (TOF), provides highly accurate mass measurements.